molecular formula C14H16N4O4 B2661175 N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide] CAS No. 1166232-68-3

N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]

Cat. No. B2661175
CAS RN: 1166232-68-3
M. Wt: 304.306
InChI Key: MLWDZDBSRKXTQH-UHFFFAOYSA-N
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Description

N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide] (NNA) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a type of bis-aminooxy-acetamide that has been used for its ability to bind to metal ions, and its potential to form a variety of metal complexes. NNA is a useful tool for researchers in a variety of fields, as it has a wide range of applications in biochemistry, biotechnology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Polymer Applications

A significant application of naphthalene-based compounds is in the synthesis of novel polyimides and poly(amide-imide)s. These materials exhibit remarkable properties, such as high thermal stability, good solubility in polar solvents, and excellent film-forming abilities. For instance, fluorinated polyimides synthesized from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic tetracarboxylic dianhydrides show moderate to high molecular weights, with glass-transition temperatures (Tg) ranging from 253–315 °C and decomposition temperatures above 500 °C. These materials are also noted for their low dielectric constants, making them suitable for electronic applications (Hsiao, Yang, & Huang, 2004).

Molecular Structure and Stability

Another research area focuses on the molecular structure and stability of naphthalene derivatives. For example, studies on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explore its crystal structure, noncovalent interactions, and electronic properties. These compounds are characterized by their chiral layered structure and are primarily stabilized by N-H···O and C-H···O contacts, with additional weak C-H···π and Se···N interactions contributing to their stability. Such investigations provide valuable insights into the design of new materials with specific electronic and structural properties (Gouda et al., 2022).

Electrochromic and Photosensitizing Properties

Naphthalene-based compounds are also explored for their electrochromic and photosensitizing properties. Research on polyamides bearing 2,7-bis(diphenylamino)naphthalene units reveals these compounds' potential in developing transmissive-to-green switching electrochromic devices. These materials demonstrate stable electrochemical stability and unique coloring behaviors upon oxidation, making them attractive for electronic display technologies (Hsiao & Han, 2017).

Chemical Synthesis and Reactivity

The reactivity and synthesis of chlorinated 1,8-bis(diarylmethylium)naphthalenediyl dications highlight the potential of naphthalene derivatives in organic synthesis. These compounds serve as strong oxidants, capable of undergoing reductive chlorination with chloride and reacting with bromide or iodide to produce acenaphthenes. Such reactivity profiles are crucial for developing new synthetic routes and materials with desired chemical properties (Wang & Gabbaï, 2005).

properties

IUPAC Name

2-aminooxy-N-[5-[(2-aminooxyacetyl)amino]naphthalen-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c15-21-7-13(19)17-11-5-1-3-9-10(11)4-2-6-12(9)18-14(20)8-22-16/h1-6H,7-8,15-16H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDZDBSRKXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)CON)C(=C1)NC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1166232-68-3
Record name N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide]
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